

Buclosamide: A Technical Guide to its Biological Activities and Potential Targets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Buclosamide**

Cat. No.: **B1193894**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Published: November 29, 2025

Abstract

Buclosamide (N-butyl-4-chloro-2-hydroxybenzamide) is a salicylanilide derivative historically classified as a topical antimycotic agent for the treatment of dermatomycoses.^[1] Despite its established use, publicly available data on its specific biological activities, molecular targets, and mechanism of action remain limited. This technical guide synthesizes the available information on **buclosamide** and provides a comprehensive overview of the well-elucidated biological activities of the broader salicylanilide class, primarily through the lens of its most-studied member, niclosamide. By examining the extensive research on niclosamide, we can infer potential mechanisms and targets for **buclosamide**, thereby providing a framework for future research and development. This guide presents quantitative data, experimental methodologies, and signaling pathway diagrams to serve as a resource for researchers in mycology, oncology, and drug discovery.

Introduction to Buclosamide

Buclosamide, also known as 4-chloro-2-hydroxybenzoic acid-n-butylamide, is a synthetic compound belonging to the salicylanilide class of molecules.^[1] It has been traditionally used as a topical agent against fungal skin infections. However, a detailed understanding of its

molecular interactions and the biochemical pathways it modulates is not well-documented in peer-reviewed literature.

The broader family of salicylanilides, including the FDA-approved anthelmintic drug **niclosamide**, has garnered significant scientific interest for a range of biological activities, including antifungal, anticancer, antiviral, and metabolic regulatory effects.^{[2][3][4]} The primary mechanism of action for this class of compounds is believed to be the uncoupling of mitochondrial oxidative phosphorylation. This guide will leverage the extensive data on **niclosamide** and other salicylanilides to illuminate the potential biological activities and targets of **buclosamide**.

Known Biological Activity of Buclosamide

Direct scientific literature detailing the specific biological activities and molecular targets of **buclosamide** is sparse. It is categorized as a topical antimycotic agent, but quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad range of fungal species are not readily available in the public domain. The therapeutic application of **buclosamide** has been in the context of topical treatment for dermatomycoses.

The Salicylanilide Class: A Framework for Understanding Buclosamide

Due to the limited specific data on **buclosamide**, this section will focus on the biological activities of **niclosamide** and other related salicylanilides. Given the structural similarity, it is plausible that **buclosamide** shares some of these mechanisms of action.

Antifungal Activity of Salicylanilides

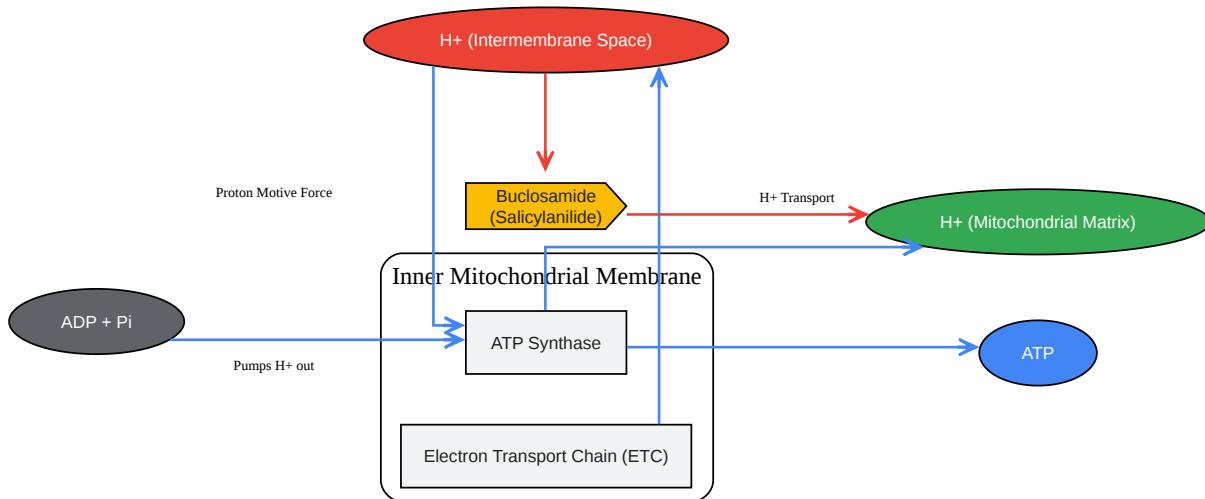
Niclosamide and other salicylanilides have demonstrated potent antifungal activity against a spectrum of pathogenic fungi. Their efficacy is often attributed to their ability to disrupt mitochondrial function.

Table 1: In Vitro Antifungal Activity of Niclosamide

Fungal Species	MIC (µg/mL)	MFC (µg/mL)	Reference
Cryptococcus neoformans JEC21	<0.78	1.56	
Cryptococcus neoformans H99	1.56	>100	
Sporothrix brasiliensis (most strains)	0.625–2.5 µM	Not Reported	

Note: MFC stands for Minimum Fungicidal Concentration. MIC values can vary depending on the specific strain and testing conditions.

Primary Target: Mitochondrial Uncoupling


The most well-documented mechanism of action for salicylanilides is the uncoupling of mitochondrial oxidative phosphorylation. These compounds act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This leads to a decrease in cellular ATP levels, an increase in oxygen consumption, and ultimately, cellular stress and apoptosis.

Experimental Protocol: Measurement of Mitochondrial Uncoupling

A common method to assess mitochondrial uncoupling is by measuring the oxygen consumption rate (OCR) in whole cells or isolated mitochondria.

- Cell Culture: Culture the cells of interest (e.g., fungal cells or cancer cell lines) to a suitable density.
- Seahorse XF Analyzer: Plate the cells in a Seahorse XF cell culture microplate.
- Compound Injection: After baseline OCR measurements, inject the salicylanilide compound (e.g., niclosamide) at various concentrations.
- Maximal Respiration: Subsequently, inject a known mitochondrial uncoupler like FCCP (carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone) to determine the maximal respiratory capacity.

- Data Analysis: An increase in OCR following the addition of the salicylanilide, without a corresponding increase in ATP production, is indicative of mitochondrial uncoupling.

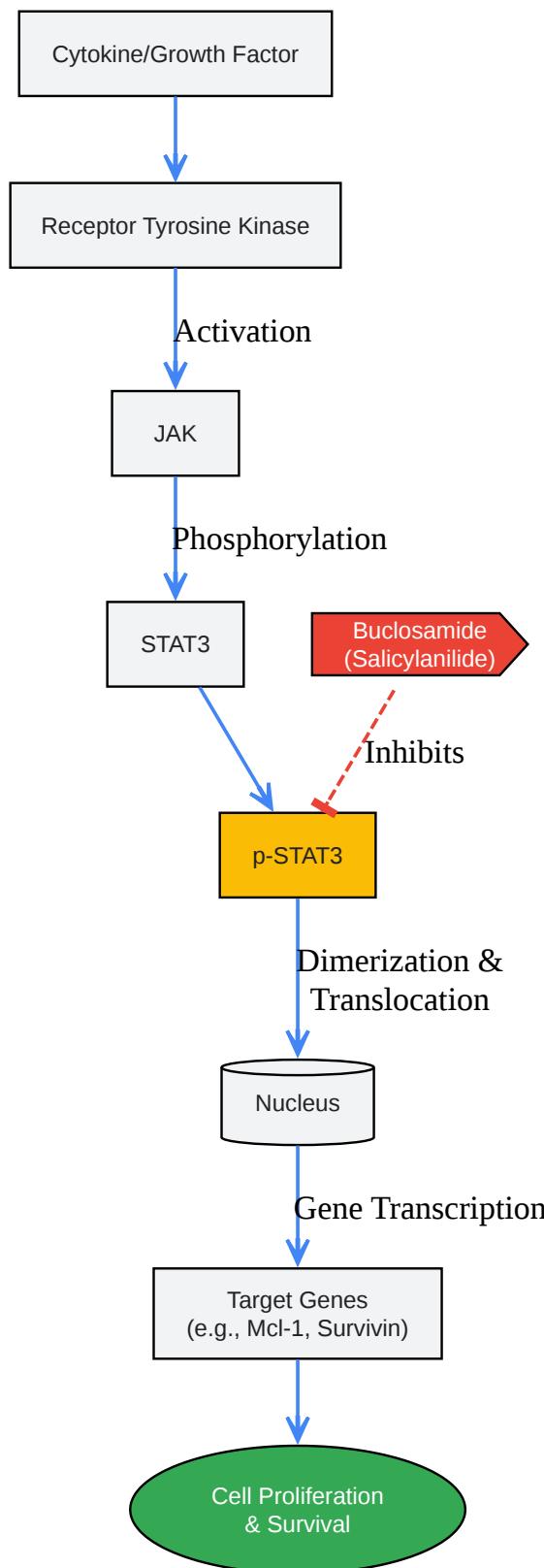
[Click to download full resolution via product page](#)

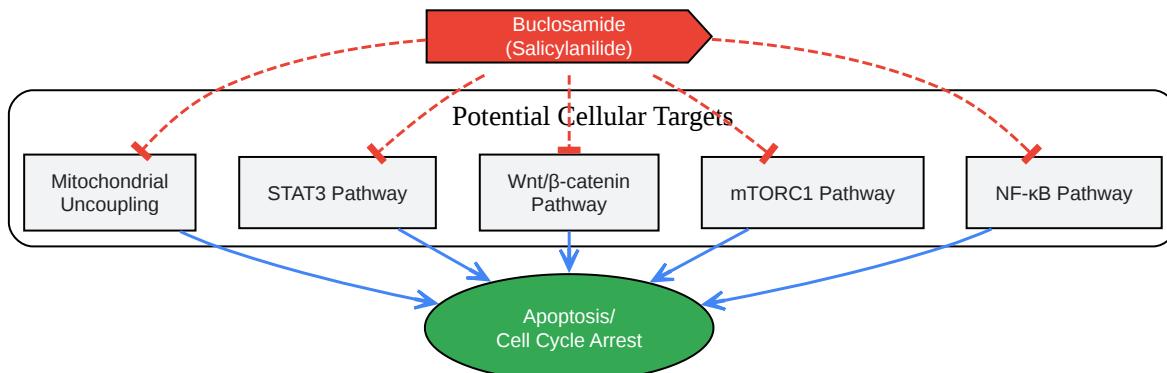
Caption: Mitochondrial uncoupling by salicylanilides.

Modulation of Key Signaling Pathways

Beyond mitochondrial uncoupling, niclosamide has been shown to modulate several critical signaling pathways implicated in cancer and other diseases. It is plausible that **buclosamide** could have similar effects.

Niclosamide is a potent inhibitor of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. It has been shown to suppress the phosphorylation of STAT3, which is crucial for its activation. Constitutively active STAT3 is a hallmark of many cancers, promoting cell proliferation and survival by upregulating anti-apoptotic proteins like Mcl-1 and survivin.


Table 2: IC50 Values of Niclosamide on Cancer Cell Lines


Cell Line	Cancer Type	IC50 (μM)	Target Pathway
DU145	Prostate Cancer	~0.7	STAT3
Various	Head and Neck Cancer	Not Specified	STAT3
Various	Breast Cancer	Not Specified	STAT3

Note: IC50 values are highly dependent on the assay conditions and cell line.

Experimental Protocol: Western Blot for STAT3 Phosphorylation

- Cell Treatment: Treat cancer cells with varying concentrations of the test compound (e.g., niclosamide) for a specified duration.
- Protein Extraction: Lyse the cells and quantify the total protein concentration.
- SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
- Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of the pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buclosamide | C11H14ClNO2 | CID 68466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Buclosamide: A Technical Guide to its Biological Activities and Potential Targets]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1193894#buclosamide-biological-activities-and-targets>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com